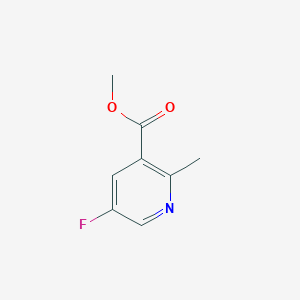

Methyl 5-fluoro-2-methylnicotinate

Vue d'ensemble

Description

“Methyl 5-fluoro-2-methylnicotinate” is a chemical compound used in scientific experiments in various fields . It has the molecular formula C8H8FNO2 and a molecular weight of 169.15 .

Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves several heavy atoms. It has a molar refractivity of 40.44 and a topological polar surface area (TPSA) of 39.19 Ų . The compound is also characterized by its lipophilicity, with a consensus Log Po/w of 1.62 .Physical and Chemical Properties Analysis

“this compound” has several physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . Its water solubility is classified as very soluble, with a Log S (ESOL) of -1.89 .Applications De Recherche Scientifique

Chemical Synthesis and Molecular Studies : Methyl 5-fluoro-2-methylnicotinate and its related compounds are often used in chemical synthesis and molecular studies. For instance, the chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine is a significant area of research. These oligonucleotides are tools in studying the catalytic mechanism of DNA cytosine methyltransferases (Schmidt et al., 1992).

DNA Methylation Studies : Studies on DNA methylation, an epigenetic modification involved in many human diseases, have utilized derivatives of this compound. For example, the effect of fluoride in drinking water on the level of 5-methylcytosine in human and rat blood was examined, suggesting a link between fluoride and DNA methylation disruptions (Meng et al., 2020).

Cancer Research and Therapeutics : This compound and its related fluorinated pyrimidines have been a focus in cancer research. Arene-ruthenium(II) complexes containing 5-fluorouracil-1-methyl isonicotinate have been synthesized and characterized for their anticancer activity (Liu et al., 2012). Additionally, studies have investigated the role of 5-fluorouracil in DNA synthesis and methylation in cancer cells (Glazer & Hartman, 1980).

Pharmacological Studies : This compound is also significant in pharmacological research. For instance, controlled evaluation of drug combination regimens involving fluorouracil for the therapy of advanced gastric cancer has been conducted (Cullinan et al., 1994).

Nuclear Acid Research : Its derivatives have been used in the study of nuclear acids. The effect of 5-fluorouracil on the synthesis and methylation of low molecular weight nuclear RNA in L1210 cells is an example of such research (Glazer & Hartman, 1980).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 5-fluoro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKQRIGKPZMCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2554372.png)

![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2554374.png)

![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2554375.png)

![2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine](/img/structure/B2554376.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B2554380.png)

![3,4-dimethoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2554386.png)

![3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2554387.png)

![8-[(dibenzylamino)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2554392.png)

![2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2554395.png)